molecular formula C10H16O3 B13606313 4-Oxo-1-propyl-cyclohexanecarboxylic acid CAS No. 897660-84-3

4-Oxo-1-propyl-cyclohexanecarboxylic acid

Katalognummer: B13606313
CAS-Nummer: 897660-84-3
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: RFFOMLCWHVAHPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-1-propyl-cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a propyl group The presence of a ketone group (4-oxo) further defines its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-propyl-cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:

    Hydrogenation: Benzoic acid is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Substitution: The resulting cyclohexanecarboxylic acid undergoes a substitution reaction with propyl halides in the presence of a base like sodium hydroxide (NaOH) to introduce the propyl group.

    Oxidation: The final step involves the oxidation of the cyclohexane ring to introduce the ketone group at the 4-position using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-1-propyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the cyclohexane ring.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Propyl halides, sodium hydroxide (NaOH)

Major Products:

    Oxidation: Cyclohexanedione derivatives

    Reduction: 4-Hydroxy-1-propyl-cyclohexanecarboxylic acid

    Substitution: Propyl esters and amides

Wissenschaftliche Forschungsanwendungen

4-Oxo-1-propyl-cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Oxo-1-propyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The carboxylic acid group can participate in proton transfer reactions, further modulating its effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanecarboxylic acid: Lacks the ketone and propyl groups, making it less reactive in certain chemical reactions.

    4-Oxo-1-phenyl-cyclohexanecarboxylic acid: Contains a phenyl group instead of a propyl group, altering its chemical properties and applications.

    4-O-p-Coumaroylquinic acid: Features a coumaric acid moiety, significantly different in structure and function.

Uniqueness: 4-Oxo-1-propyl-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.

Eigenschaften

897660-84-3

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

4-oxo-1-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-2-5-10(9(12)13)6-3-8(11)4-7-10/h2-7H2,1H3,(H,12,13)

InChI-Schlüssel

RFFOMLCWHVAHPF-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CCC(=O)CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.